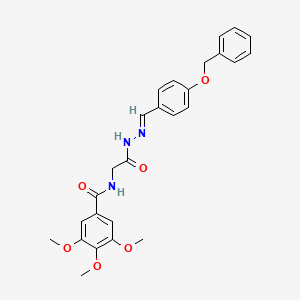acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11556883.png)
(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a hydroxyethylamino group, and a butanamide backbone, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazinylidene group can be reduced to form a hydrazine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-phenylbutanamide: Lacks the methyl group on the aromatic ring.
(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-chlorophenyl)butanamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methyl group in (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide enhances its lipophilicity and may influence its binding affinity to molecular targets. This structural feature can result in unique biological activities and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C15H20N4O4 |
|---|---|
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N'-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C15H20N4O4/c1-10-3-5-12(6-4-10)17-13(21)9-11(2)18-19-15(23)14(22)16-7-8-20/h3-6,20H,7-9H2,1-2H3,(H,16,22)(H,17,21)(H,19,23)/b18-11+ |
InChI-Schlüssel |
WDJXUYLMOCSMTG-WOJGMQOQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C(=O)NCCO)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11556800.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11556802.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11556804.png)

![4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556811.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556820.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate](/img/structure/B11556838.png)
![4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11556844.png)
![N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11556849.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11556856.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11556859.png)
![2-bromo-4-chloro-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11556862.png)
![N-(2,5-Dimethylphenyl)-1-{N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11556875.png)
![N-cyclohexyl-N-methyl-4-nitro-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}aniline](/img/structure/B11556891.png)
